Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Overview
Description
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is a compound with the empirical formula C11H13BF4FeO3 and a molecular weight of 335.87 . It is used as a catalyst in various chemical reactions, including the preparation of β-keto esters via Lewis acid-catalyzed addition of ethyl diazoacetate to arylaldehydes, iron-mediated nitrenoid transfer, Lewis acid-catalyzed aziridination, cyclopropanation, and insertion reaction with diazo compounds, and Diels-Alder reaction of dienes with enones .
Chemical Reactions Analysis
As a catalyst, Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is involved in various chemical reactions. These include the preparation of β-keto esters via Lewis acid-catalyzed addition of ethyl diazoacetate to arylaldehydes, iron-mediated nitrenoid transfer, Lewis acid-catalyzed aziridination, cyclopropanation, and insertion reaction with diazo compounds, and Diels-Alder reaction of dienes with enones .Physical And Chemical Properties Analysis
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is a solid at room temperature. It has a melting point of 110 °C (dec.) (lit.) and should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate has been utilized in the synthesis of various iron complexes. For instance, iron(II) complexes of 1,5-diaza-3,7-diphosphacyclooctanes were synthesized, replacing tetrahydrofurane and one of the carbonyl ligands in cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate to form heteroligand complexes (Spiridonova et al., 2020).
Magnetic and Spectroscopic Characterization
This compound has also been a key player in magnetic and spectroscopic studies. For example, a novel spin-crossover iron(II) complex using 1-cyclopropyltetrazole ligands was created through complexation with iron(II) tetrafluoroborate, demonstrating unique spin-transition properties (Soliman et al., 2007) (Soliman et al., 2007).
Reactivity and Ligand Exchange Studies
Research involving cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate extends to reactivity and ligand exchange studies. Photodissociation studies of cyclopentadienyliron(II) arene cations, for instance, were conducted to detect and characterize reactive intermediates, revealing insights into ligand-exchange reactions (Chrisope et al., 1989) (Chrisope, Park, & Schuster, 1989).
Catalytic Applications
Additionally, cyclopentadienone iron dicarbonyl complexes, closely related to cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate, have been applied in the alkylation of ketones. These complexes exhibit efficient catalysis under mild conditions, demonstrating the versatility of iron complexes in organic synthesis (Seck et al., 2017) (Seck et al., 2017).
properties
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.C4H8O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H2;;;;/q-1;;;;-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVUGKPZSNWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1CCOC1.[CH-]1C=CC=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF4FeO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746124 | |
Record name | carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate | |
CAS RN |
63313-71-3 | |
Record name | carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63313-71-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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